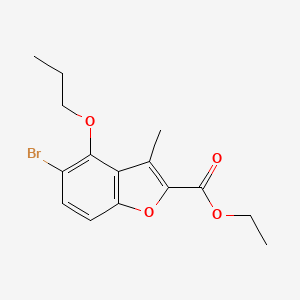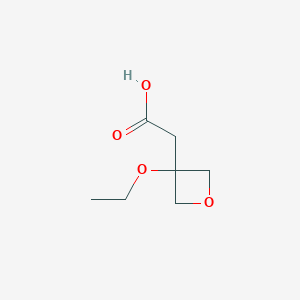
2-(3-Ethoxyoxetan-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxyoxetan-3-yl)aceticacid is an organic compound with a unique structure that includes an oxetane ring and an ethoxy group
Vorbereitungsmethoden
The synthesis of 2-(3-Ethoxyoxetan-3-yl)aceticacid typically involves the formation of the oxetane ring followed by the introduction of the ethoxy group. One common method involves the reaction of ethyl glyoxylate with an appropriate oxetane precursor under acidic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
2-(3-Ethoxyoxetan-3-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxyoxetan-3-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)aceticacid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-Ethoxyoxetan-3-yl)aceticacid include other oxetane derivatives and ethoxy-substituted acids. Compared to these compounds, this compound is unique due to its specific combination of an oxetane ring and an ethoxy group, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-(3-Methoxyoxetan-3-yl)aceticacid
- 2-(3-Propoxyoxetan-3-yl)aceticacid
- 2-(3-Butoxyoxetan-3-yl)aceticacid .
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-(3-ethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
OLXJHDQSTQSHSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(COC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


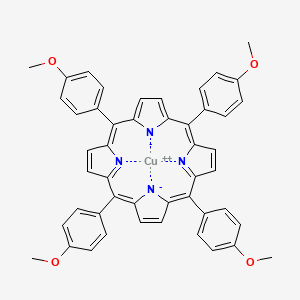
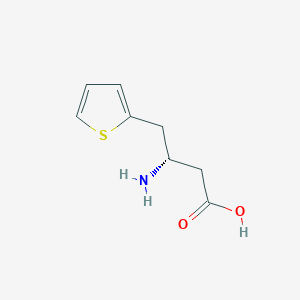
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
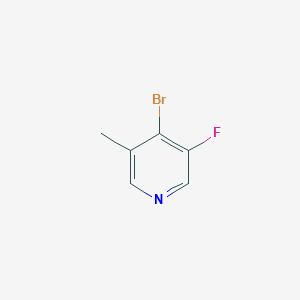
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
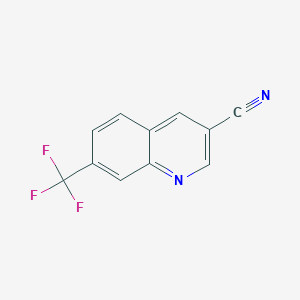
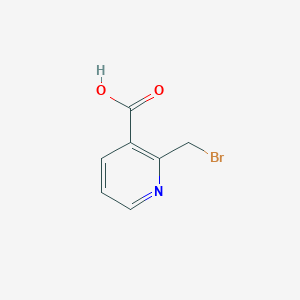
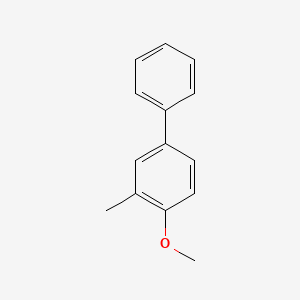
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)

![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
